Iopamidol

Contrast media safety Pharmacovigilance Hypersensitivity reactions

Iopamidol (CAS 60166-93-0) is a second-generation, nonionic, low-osmolar monomeric iodinated contrast medium (LOCM) with 49% organically bound iodine and a molecular weight of 777.09 Da. It is formulated as a sterile, aqueous, nonpyrogenic injection for intravascular and intrathecal administration, indicated for angiography, excretory urography, CT enhancement, and myelography.

Molecular Formula C17H22I3N3O8
Molecular Weight 777.1 g/mol
CAS No. 60166-93-0
Cat. No. B1672082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopamidol
CAS60166-93-0
SynonymsB 15,000
B 15000
B-15,000
B-15000
B15,000
B15000
Gastromiro
Iopamidol
Iopamidol, (+-)-Isomer
Iopamidol, (R)-Isomer
Iopamidol, Sodium Salt, (S)-Isomer
Iopamiro
Isovue
Isovue 370
Jopamidol
Niopam
Solutrast
Solutrast 370
Solutrast Gastro
SQ 13,396
Molecular FormulaC17H22I3N3O8
Molecular Weight777.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
InChIInChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
InChIKeyXQZXYNRDCRIARQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water
Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iopamidol CAS 60166-93-0: Core Identity and Procurement-Salient Characteristics of a Nonionic Low-Osmolar Iodinated Contrast Agent


Iopamidol (CAS 60166-93-0) is a second-generation, nonionic, low-osmolar monomeric iodinated contrast medium (LOCM) with 49% organically bound iodine and a molecular weight of 777.09 Da [1]. It is formulated as a sterile, aqueous, nonpyrogenic injection for intravascular and intrathecal administration, indicated for angiography, excretory urography, CT enhancement, and myelography . Iopamidol belongs to the tri-iodinated benzene class and, unlike ionic high-osmolar contrast media (HOCM) such as diatrizoate, exhibits substantially lower osmolality (616 mOsm/kg at 300 mgI/mL) and reduced chemotoxicity, positioning it within the widely used group of LOCM agents including iohexol, iopromide, iomeprol, and ioversol [2].

Why Iopamidol Cannot Be Indiscriminately Substituted: Evidence of Inter-Agent Divergence Among Low-Osmolar Nonionic Monomers


Although iopamidol, iohexol, iopromide, iomeprol, and ioversol share the same nonionic monomeric LOCM classification, clinically meaningful differences in hypersensitivity pharmacovigilance signals, neurotolerability, adverse reaction incidence, and nephrotoxicity profiles preclude generic, evidence-free interchange [1]. A meta-analysis of 1,360,488 contrast exposures found that the pooled incidence of acute adverse reactions varies by agent (iopamidol 1.10% vs. iomeprol 1.74% vs. iohexol 1.21%), while FAERS disproportionality analysis detected hypersensitivity safety signals for six of seven nonionic ICMs—but not for iopamidol [2][3]. These inter-agent differences, driven by subtle side-chain structural variations, mean that procurement decisions based solely on shared LOCM class membership ignore quantifiable differentiation in real-world safety outcomes.

Iopamidol Product-Specific Quantitative Evidence: Comparator-Backed Differentiation Data for Procurement Evaluation


Hypersensitivity Pharmacovigilance Signal: FAERS Disproportionality Analysis (Iopamidol vs. Six Nonionic ICMs)

In a FAERS database analysis covering January 2015–January 2023 (35,357 adverse reaction reports, 6,181 hypersensitivity events), a statistically significant pharmacovigilance (PV) signal for hypersensitivity reactions was detected for iohexol, ioversol, iopromide, iomeprol, iobitridol, and iodixanol, but not for iopamidol [1]. The absence of a disproportionality signal indicates that the observed-to-expected reporting ratio for hypersensitivity adverse events with iopamidol did not exceed the statistical threshold, unlike all six comparator nonionic ICMs.

Contrast media safety Pharmacovigilance Hypersensitivity reactions

Neurotolerability: Preclinical Comparative Behavioral and EEG Assessment (Iopamidol vs. Iohexol, Iopromide, Iosimide, Metrizamide)

In a comprehensive preclinical neurotolerability battery using Irwin's primary screening test, antielectric convulsive tests (mice), blood pressure measurement (rats), and electroencephalography (rats and rabbits), iopamidol was rated as having 'excellent' general behavioral tolerance, in contrast to iopromide and iohexol which were rated as 'moderate,' and iosimide and metrizamide which were rated as 'poor' [1]. Abnormal EEG findings (epileptic seizures, slow wave, flattening) were observed with iopromide, iosimide, and metrizamide, but not with iopamidol, iotrolan, or iocibidol.

Neurotoxicity Myelography safety CNS tolerability

Nephrotoxicity vs. Diatrizoate: Randomized Double-Blind Trial in High-Risk Cardiac Angiography Patients (n=307)

In a randomized, double-blind comparison of iopamidol (nonionic LOCM) versus diatrizoate (ionic HOCM) in 307 high-risk patients with renal impairment (serum creatinine ≥1.5 mg/dL) undergoing cardiac angiography, iopamidol was significantly less nephrotoxic across multiple renal function endpoints [1]. The volume of contrast administered and baseline patient characteristics were comparable between groups.

Contrast-induced nephropathy Renal safety High-risk angiography

Cardiac Safety vs. Renografin-76: Double-Blind Randomized Trial in Left Ventriculography and Coronary Angiography (n=81)

A double-blind randomized trial in 81 patients undergoing left ventriculography and coronary angiography compared iopamidol (n=41) with sodium meglumine diatrizoate (Renografin-76, n=40) [1]. Iopamidol demonstrated significantly lower cardiotoxicity: hypotension severity and duration were both significantly less (p<0.001); QT interval prolongation was significantly smaller (p<0.0002); ST segment and T wave amplitude changes were significantly reduced (p<0.001). Critically, 5 of 40 patients in the Renografin-76 group required temporary pacing for sinus pauses ≥2.5 seconds and 2 of 40 developed ventricular fibrillation, while 0 of 41 iopamidol patients experienced either complication.

Cardiac angiography safety Hemodynamic stability Arrhythmia prevention

Contrast-Induced Nephropathy vs. Iodixanol: PREDICT Randomized Trial in Diabetic CKD Patients Undergoing CT (n=248)

The PREDICT study was a multicenter, randomized, double-blind comparison of the low-osmolar agent iopamidol 370 (796 mOsm/kg) versus the iso-osmolar dimer iodixanol 320 (290 mOsm/kg) in 248 evaluable patients with diabetes and moderate-to-severe chronic kidney disease (eGFR 20–59 mL/min/1.73m²) undergoing contrast-enhanced CT [1]. There was no significant difference between the two agents in the primary endpoint.

Contrast-induced nephropathy Diabetes Chronic kidney disease Iso-osmolar comparator

Physicochemical Differentiation: Osmolality and Viscosity Among Nonionic Monomers at Matched Iodine Concentration

At a clinically standard iodine concentration of 300 mgI/mL, iopamidol exhibits an osmolality of 616 mOsm/kg H₂O at 37°C and a viscosity of 4.5 mPa·s at 37°C [1][2]. These values occupy a favourable position within the LOCM monomer class: osmolality is 24 mOsm/kg lower than iohexol (640 mOsm/kg) and 29 mOsm/kg lower than ioversol (645 mOsm/kg); viscosity is 1.6 mPa·s lower than iohexol (6.1 mPa·s) [2]. At the higher concentration of 370 mgI/mL, iopamidol's viscosity of 9.4 cP is lower than iohexol 350 mgI/mL (10.4 cP) [3].

Osmolality Viscosity Physicochemical properties Injectability

Iopamidol Optimal Application Scenarios: Evidence-Derived Use Cases for Scientific and Clinical Procurement


Cardiac Angiography in High-Risk Patients: Superior Hemodynamic Safety and Arrhythmia Avoidance

In double-blind randomised cardiac angiography trials, iopamidol virtually eliminated serious bradyarrhythmia and ventricular fibrillation compared with ionic diatrizoate (0% vs. 17.5% serious arrhythmia rate; VT/VF 0% vs. 5%; hypotension p<0.001) [1]. This evidence supports iopamidol as the preferred agent for left ventriculography and coronary angiography in institutions where minimising periprocedural arrhythmic events is a quality-of-care priority. The combination of lower osmolality (616 mOsm/kg) and favourable viscosity (4.5 mPa·s at 300 mgI/mL) further reduces the hemodynamic burden associated with bolus injections [2].

Neuroradiology (Myelography, Cisternography, Ventriculography): Preclinically Validated Neurotolerability

Preclinical neurotolerability testing rated iopamidol's behavioural tolerance as 'excellent' with no EEG abnormalities, whereas iopromide and iohexol were rated as 'moderate' with documented EEG abnormalities in animals [3]. For intrathecal neuroradiological procedures where even subtle neurotoxic effects can have serious clinical consequences, iopamidol's differentiated neurotolerability profile provides a rational basis for formulary preference over iopromide and iohexol.

Contrast-Enhanced CT in Diabetic CKD Patients: Equivalent Renal Safety to Iso-Osmolar Dimer at Lower Formulary Cost

The PREDICT trial demonstrated that iopamidol 370 mgI/mL produced contrast-induced nephropathy rates (5.6%) statistically indistinguishable from the iso-osmolar dimer iodixanol 320 mgI/mL (4.9%, p=1.0) in 248 diabetic patients with eGFR 20–59 mL/min/1.73m² [4]. In a separate trial, 0% of iopamidol-370 patients versus 2.6% of iodixanol-320 patients experienced an absolute SCr increase ≥0.5 mg/dL (p=0.2) [5]. These data support iopamidol as a clinically equivalent, cost-advantaged substitute for iodixanol in diabetic CKD patients undergoing contrast-enhanced CT.

High-Throughput CT Imaging Suites: Physicochemical Advantages for Injection Protocol Optimisation

At 300 mgI/mL, iopamidol's viscosity (4.5 mPa·s) is 26% lower than iohexol (6.1 mPa·s) and 60% lower than the dimeric iodixanol (11.4 mPa·s), while osmolality (616 mOsm/kg) is 3.8% lower than iohexol (640 mOsm/kg) [2]. These physicochemical differences directly affect achievable injection flow rates, catheter gauge requirements, and bolus timing precision—factors of practical importance in high-throughput CT angiography suites where protocol standardisation and power-injector performance are critical to diagnostic image quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iopamidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.